molecular formula C15H17NO4S B1528909 4-Amino-2,3-dihydrobenzofuran tosylate CAS No. 76093-73-7

4-Amino-2,3-dihydrobenzofuran tosylate

Cat. No.: B1528909
CAS No.: 76093-73-7
M. Wt: 307.4 g/mol
InChI Key: MSNASMPGECNEON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3-dihydrobenzofuran derivatives has been reported in several studies . One strategy involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This method offers an avenue for the construction of 2,3-dihydrobenzofurans .


Chemical Reactions Analysis

Information about the specific chemical reactions involving “4-Amino-2,3-dihydrobenzofuran tosylate” is not available in the search results .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not available in the search results .

Scientific Research Applications

Electrosynthesis and Characterization

One study focused on the electropolymerization of derivatives like 4-aminobenzoic acid to create polymer films used as electrochemical transducers. These polymers were characterized using techniques like SEM, FTIR, and NMR, highlighting their potential in fabricating devices like immunosensors for detecting specific biomolecules (Santos et al., 2019).

Functionalized Platforms for Biosensors

Another study delved into developing functionalized platforms using poly(4-aminobenzoic acid), a related compound, for biosensor applications. These platforms were investigated for their capacity to immobilize biomolecules and detect specific nucleic acids and peptides, showcasing their versatility in biosensing technologies (Ferreira et al., 2015).

Novel Amino Acid Synthesis

Research into the synthesis of novel amino acids like 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) from 4-aminobenzoic acid demonstrates the utility of these compounds in synthesizing peptidomimetics and as scaffolds in combinatorial chemistry, offering new avenues in drug development and biochemical research (Pascal et al., 2000).

Conducting Polymer Synthesis

The synthesis and properties of conducting polymers derived from aminobenzoic acids were explored, with a focus on their electrochemical polymerization and potential applications in electronics and materials science. This research highlights the diverse applications of these compounds beyond their traditional roles (Thiemann & Brett, 2001).

Covalent Modification for Monolayer and Multilayer Films

A study on the covalent modification of surfaces with 4-aminobenzoic acid for the assembly of polyoxometalates-containing films illustrates the compounds' potential in materials science, particularly in creating layered structures for various technological applications (Liu et al., 2000).

Safety and Hazards

The safety and hazards associated with “4-Amino-2,3-dihydrobenzofuran tosylate” are not available in the search results .

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-4-amine;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.C7H8O3S/c9-7-2-1-3-8-6(7)4-5-10-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-3H,4-5,9H2;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNASMPGECNEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1COC2=CC=CC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76093-73-7
Record name 4-Benzofuranamine, 2,3-dihydro-, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76093-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-dihydrobenzofuran-4-amine 4-methylbenzenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Amino-2,3-dihydrobenzofuran tosylate
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